molecular formula C18H18N4OS B2708174 1-[4-(thiophen-3-yl)benzoyl]-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798538-63-2

1-[4-(thiophen-3-yl)benzoyl]-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2708174
CAS No.: 1798538-63-2
M. Wt: 338.43
InChI Key: SSIPSGWECNDBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Thiophen-3-yl)benzoyl]-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetically designed small molecule of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its structure incorporates a piperidine core, a privileged scaffold in drug discovery that is present in more than twenty classes of pharmaceuticals . The molecule is further functionalized with a 1,2,3-triazole moiety, a key pharmacophore known for its wide range of biological activities, including antimicrobial, anticancer, and antiviral effects . The presence of the thiophene ring, a heteroaromatic system, further enhances the compound's potential for interaction with biological targets, similar to those found in central nervous system (CNS) active compounds . This specific molecular architecture, featuring a benzoyl linker, suggests potential application as a key intermediate or final candidate in the development of therapeutics for neurological disorders. Piperidine derivatives are extensively researched for their pharmacological applications, particularly in the central nervous system, with some compounds acting on serotonergic pathways, which are relevant for the treatment of conditions like depression and anxiety . The 1,2,3-triazole ring can be efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a reliable and high-yielding reaction that makes this compound an attractive building block for further chemical exploration and the creation of larger chemical libraries . Researchers can leverage this compound as a versatile scaffold for structure-activity relationship (SAR) studies, particularly in the design of novel ligands for G-protein coupled receptors (GPCRs) and transporters. This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(15-3-1-14(2-4-15)16-7-12-24-13-16)21-9-5-17(6-10-21)22-11-8-19-20-22/h1-4,7-8,11-13,17H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIPSGWECNDBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(thiophen-3-yl)benzoyl]-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, structural characteristics, and biological activities of this compound, based on current research findings.

Structural Characteristics

The molecular structure of the compound features a piperidine ring substituted with a benzoyl group and a triazole moiety. The presence of the thiophene ring enhances its electronic properties and may contribute to its biological activity.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the piperidine core.
  • Introduction of the benzoyl group via acylation.
  • Coupling with the triazole derivative through click chemistry techniques.

Antitumor Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antitumor properties. The mechanism of action is believed to involve the inhibition of DNA synthesis and cell cycle arrest in cancer cells. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung cancer) cells, with IC50 values indicating potent activity .

Cell Line IC50 Value (µM) Reference
HepG24.37 ± 0.7
A5498.03 ± 0.5

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against various pathogens. Research indicates that piperidine derivatives linked to triazoles have shown effectiveness against fungal infections like Candida auris, with minimum inhibitory concentrations (MIC) as low as 0.24 µg/mL .

Pathogen MIC Value (µg/mL) Reference
C. auris0.24 - 0.97

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Triazole derivatives disrupt nucleic acid synthesis, leading to cell death in cancerous cells.
  • Apoptosis Induction : The compound triggers apoptotic pathways in affected cells, enhancing its anticancer potential.
  • Membrane Disruption : In antifungal applications, it disrupts the plasma membrane integrity of pathogens .

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Triazole Derivatives : A study demonstrated that triazole-containing compounds could effectively inhibit tumor growth in vivo by targeting specific kinases involved in cancer progression .
  • Piperidine-Based Compounds : Research highlighted that piperidine derivatives possess diverse pharmacological activities, including antibacterial and antifungal effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Triazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with cell wall synthesis or protein function .

Anticancer Properties

The compound's potential as an anticancer agent is notable:

  • In vitro studies have demonstrated activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer). The proposed mechanism includes inhibition of DNA synthesis and induction of apoptosis in cancer cells, which is a hallmark of effective anticancer agents .

Anti-inflammatory Effects

Compounds containing piperidine and triazole moieties have been associated with anti-inflammatory activities:

  • Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby reducing inflammation in various models .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Demonstrated significant activity against Gram-positive bacteria; potential as a lead compound for antibiotic development .
Anticancer Research Showed cytotoxic effects on HepG2 and A549 cells; suggested mechanisms include DNA damage response pathways .
Inflammation Studies Reduced levels of TNF-alpha and IL-6 in treated models; indicates potential for treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues with Piperidine-Triazole Motifs
Compound Name Structural Variations vs. Target Compound Key Applications/Findings Reference
4-(1H-1,2,3-Triazol-1-yl)piperidine derivatives (e.g., fluoroquinolone C7) Piperidine-triazole linked to quinolone core Enhanced antibacterial activity against Gram-positive bacteria (MIC: 0.5–4 µg/mL).
Methyl 5-(4-(Thiophen-3-yl)-1H-1,2,3-triazol-1-yl)-4′-trifluoroacetylpiperidine (31) Biphenyl system with trifluoroacetyl-piperidine P2Y14 receptor antagonism (IC₅₀: 541 nM); thiophene improves lipophilicity.
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Acetylated piperidine with aldehyde-functionalized triazole Research tool for bioconjugation; solubility: 10 mM in DMSO.

Key Observations :

  • The target compound’s benzoyl-thiophene group distinguishes it from analogues with biphenyl (e.g., compound 31) or acetylated piperidine (e.g., GLPBIO’s derivative) systems. This substitution may enhance steric bulk and π-π stacking interactions compared to smaller substituents.
  • The 4-(1H-1,2,3-triazol-1-yl)piperidine core is recurrent in antibacterial agents (e.g., fluoroquinolones), suggesting the target compound could share similar metabolic stability or target engagement.
Functional Analogues with Thiophene-Triazole Motifs
Compound Name Structural Variations vs. Target Compound Key Applications/Findings Reference
Chalcone-1,2,3-triazole derivatives Triazole linked to chalcone via alkoxy chains Anticancer activity (IC₅₀: 2–10 µM against MCF-7 cells).
3-[1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl]pyridine Pyridine-triazole with methoxyphenyl Fluorescent probe for metal ion detection.

Key Observations :

  • Unlike chalcone-triazole hybrids, the target compound lacks extended conjugation, which could reduce off-target effects.

Characterization :

  • MS/HRMS : Expected [M+H]⁺ ~450–500 Da (similar to compound 31).
  • X-ray crystallography : SHELXL refinement (e.g., as in ) could confirm stereochemistry.

Q & A

Q. How to evaluate the compound’s potential for off-target effects?

  • Profiling :
  • Broad-Panel Screening : Test against 50+ kinases or GPCRs (e.g., Eurofins PanLabs® panel).
  • Cryo-EM/SPR : Study real-time binding kinetics to unintended targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.